

# Application Notes and Protocols for Mit-pzr Staining in Live-Cell Imaging

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## Compound of Interest

Compound Name: Mit-pzr

Cat. No.: B15556623

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## Introduction

**Mit-pzr** is a novel near-infrared (NIR) fluorescent probe designed for the targeted imaging of mitochondria in living cells.[1] It operates on the principle of aggregation-induced emission (AIE), a phenomenon where the probe becomes highly fluorescent upon aggregation within the mitochondrial membrane.[1][2] This characteristic overcomes the common issue of aggregation-caused quenching seen in many traditional fluorescent dyes, leading to a high signal-to-noise ratio. **Mit-pzr** exhibits excellent photostability and low cytotoxicity, making it an ideal tool for long-term, real-time imaging of mitochondrial dynamics and function in living cells and in vivo.[1][2]

## Product Information

Property	Value	Reference
CAS Number	2376848-06-3	--INVALID-LINK--
Molecular Formula	C <sub>33</sub> H <sub>30</sub> N <sub>4</sub> OS <sub>2</sub>	--INVALID-LINK--
Molecular Weight	562.75 g/mol	--INVALID-LINK--
Excitation Wavelength	485 nm	--INVALID-LINK--
Emission Wavelength	705 nm	--INVALID-LINK--
Solubility	Soluble in DMSO and DMF	--INVALID-LINK--
Storage	Store at -20°C, protected from light.	--INVALID-LINK--

## Quantitative Data Summary

The following tables summarize the performance of the **Mit-pzr** probe based on experimental data.

Table 1: Photostability of **Mit-pzr**

Time (minutes)	Normalized Fluorescence Intensity (%)
0	100
10	98
20	96
30	95
40	93
50	91
60	90

Data represents continuous illumination.

Table 2: Cytotoxicity of **Mit-pzr**

Concentration (μM)	Cell Viability (%) after 24h Incubation
0 (Control)	100
1	99
5	97
10	95
20	92

Cell viability assessed by MTT assay in HeLa cells.

## Experimental Protocols

### Preparation of **Mit-pzr** Stock Solution

- Dissolve **Mit-pzr**: Prepare a 1 mM stock solution of **Mit-pzr** by dissolving the required amount in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

### Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

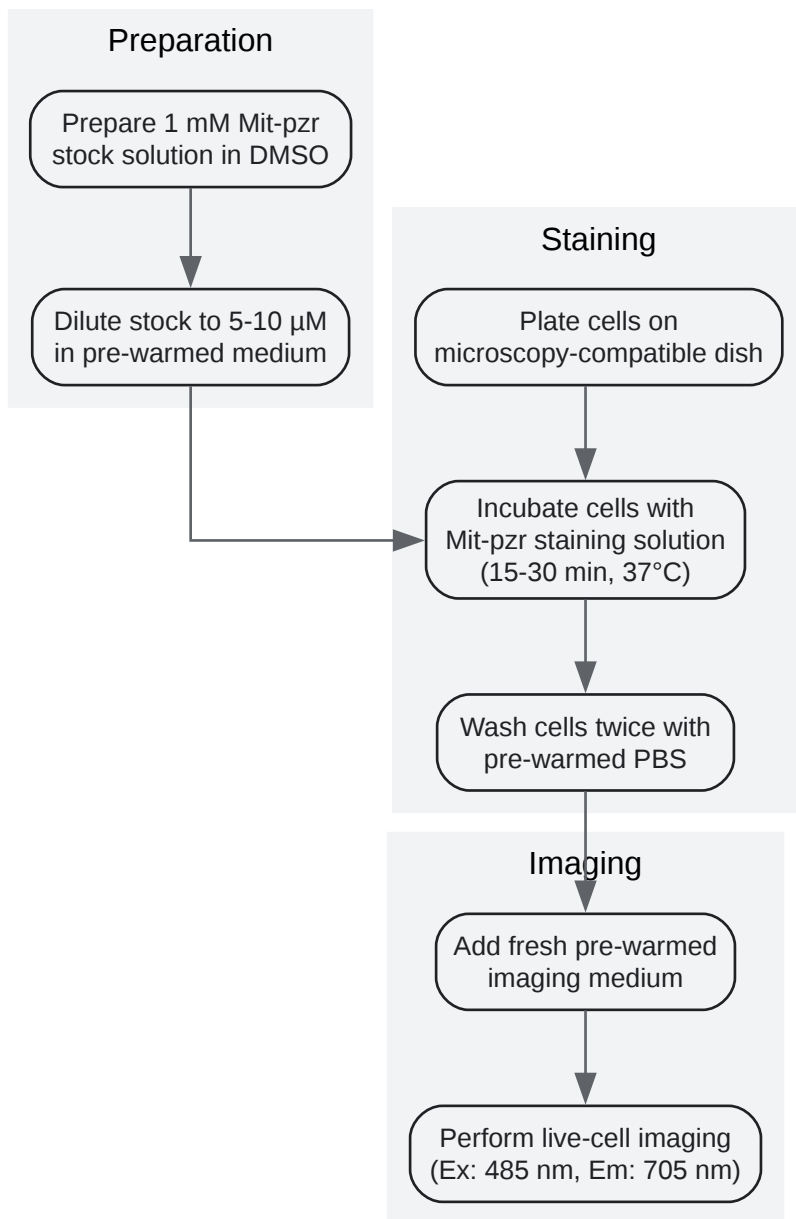
- Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
- Prepare Staining Solution: On the day of the experiment, dilute the 1 mM **Mit-pzr** stock solution in pre-warmed complete cell culture medium to a final working concentration of 5-10 μM.
- Cell Staining: Remove the existing culture medium from the cells and add the **Mit-pzr** staining solution.

- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator.
- Washing: After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.
- Imaging: Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells. The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for NIR imaging.

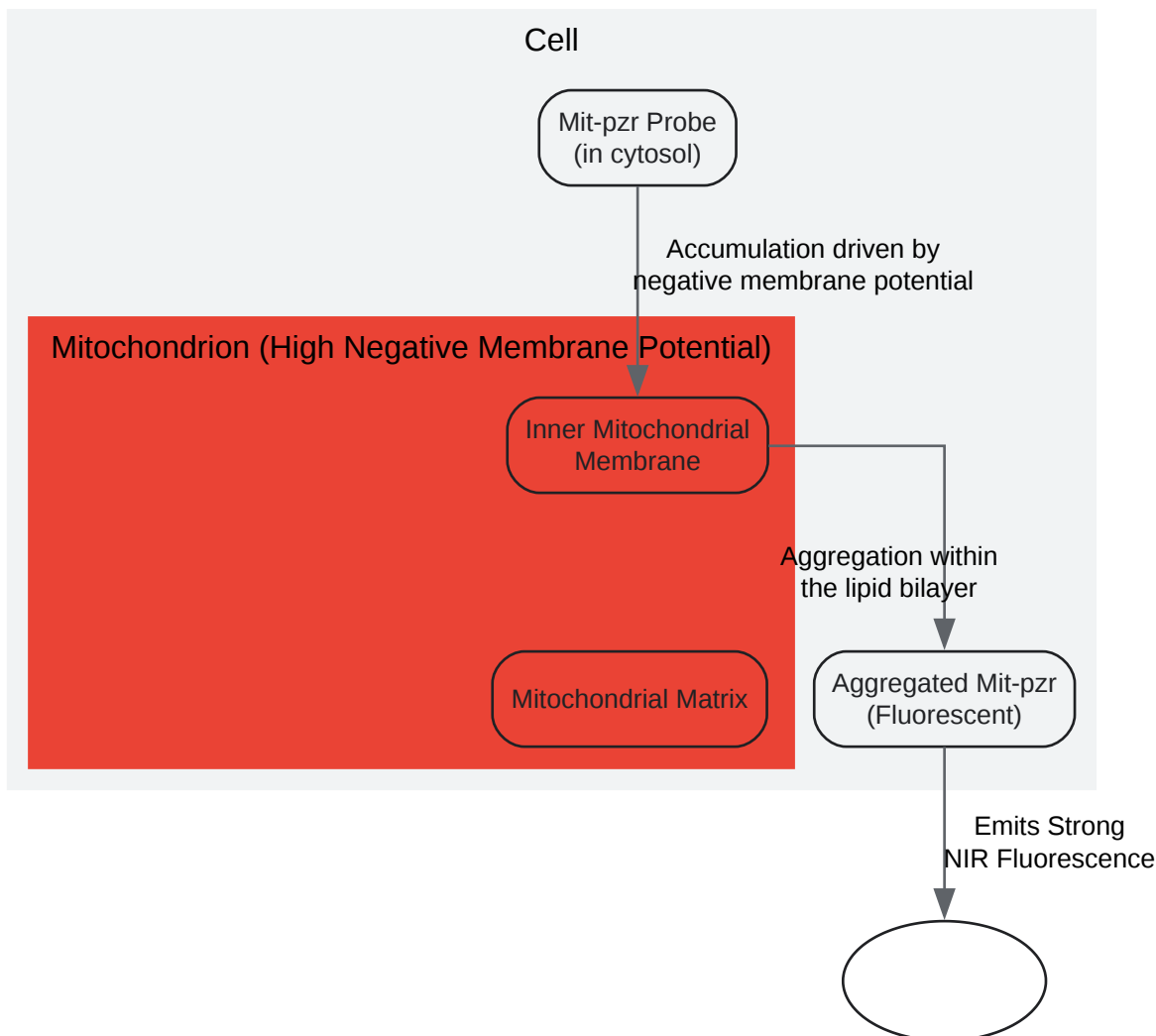
## Visualization of Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow for **Mit-pzr** staining and the proposed mechanism of mitochondrial targeting.

## Experimental Workflow for Mit-pzr Live-Cell Staining

[Click to download full resolution via product page](#)**Mit-pzr Staining Workflow**

## Proposed Mechanism of Mit-pzr Mitochondrial Targeting

[Click to download full resolution via product page](#)**Mit-pzr** Targeting Mechanism

## Application in Studying Mitochondrial Dynamics

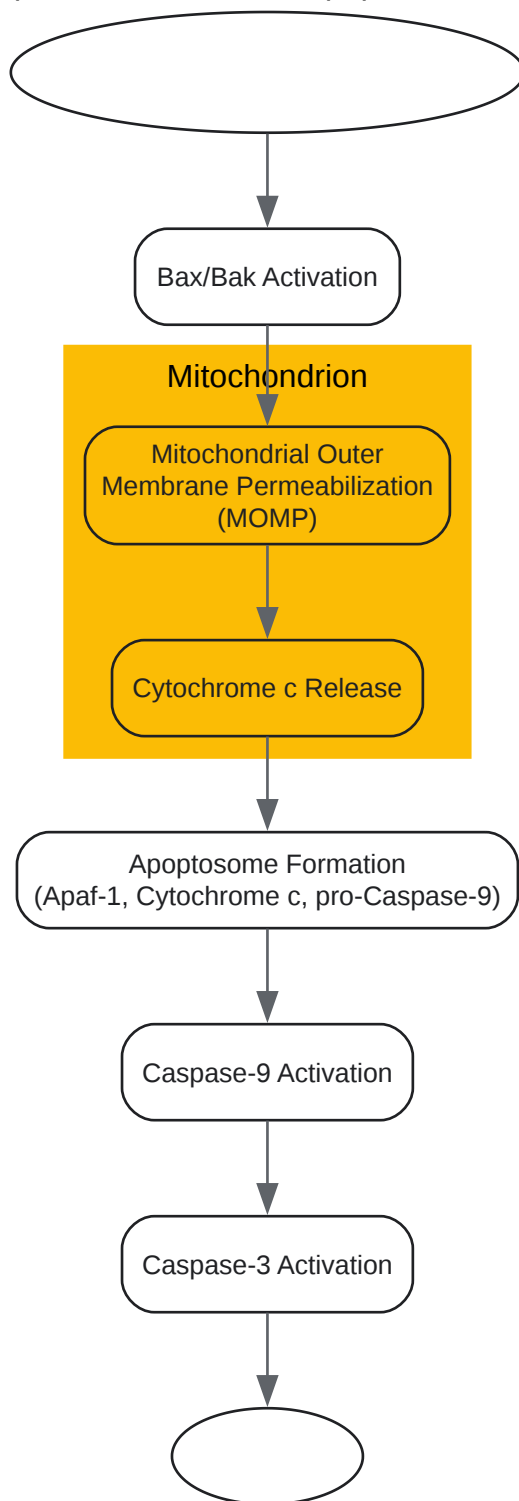
**Mit-pzr** is a powerful tool for studying various aspects of mitochondrial biology in live cells. Its high photostability allows for long-term time-lapse imaging to monitor processes such as:

- Mitochondrial Fission and Fusion: Visualize the dynamic changes in mitochondrial morphology, including the division and merging of mitochondria, which are crucial for maintaining a healthy mitochondrial network.

- Mitochondrial Motility: Track the movement of mitochondria along the cytoskeleton, providing insights into their distribution and transport to cellular regions with high energy demands.
- Mitophagy: In combination with other fluorescent probes, **Mit-pzr** can be used to observe the selective engulfment of damaged mitochondria by autophagosomes.

The following diagram illustrates a simplified signaling pathway related to mitochondrial-mediated apoptosis, a process that can be monitored using **Mit-pzr** by observing changes in mitochondrial integrity.

## Simplified Mitochondrial Apoptosis Pathway

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## Mitochondrial Apoptosis Pathway



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## References

- 1. Mitochondria-targeted aggregation-induced emission active near infrared fluorescent probe for real-time imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
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